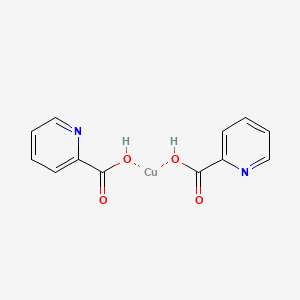

Copper;pyridine-2-carboxylic acid

Description

Significance of Pyridine-2-Carboxylic Acid (Picolinic Acid) as a Ligand in Coordination Chemistry

Pyridine-2-carboxylic acid, commonly known as picolinic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.org It serves as a versatile bidentate chelating agent in coordination chemistry, binding to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. wikipedia.orgionicviper.org This chelation forms a stable five-membered ring, enhancing the stability of the resulting metal complexes. Picolinic acid and its derivatives are crucial in the synthesis of coordination complexes with diverse topologies and physical properties, such as photoluminescence and catalysis. ajol.info Its ability to form stable complexes with a variety of metal ions, including chromium, zinc, manganese, copper, and iron, makes it significant in various chemical and biological systems. wikipedia.org

Overview of Copper(II) Coordination Compounds

Copper(II) complexes are coordination compounds where copper exists in the +2 oxidation state. fiveable.meontosight.ai These compounds are known for their vibrant colors, which arise from electronic transitions between d-orbitals, and their diverse coordination geometries, most commonly octahedral, square pyramidal, and square planar. fiveable.meontosight.ai The properties of copper(II) complexes, such as their color, reactivity, and stability, are heavily influenced by the nature of the ligands attached to the central copper ion. fiveable.me Copper(II) ions have a d⁹ electronic configuration, which often leads to Jahn-Teller distortions in octahedral geometries, resulting in elongated or compressed structures. fiveable.meontosight.ai These complexes play significant roles in various fields, including catalysis in oxidation and reduction reactions, materials science, and as essential components in biological systems. fiveable.me

Historical Context and Evolution of Research on Copper(II) Picolinate (B1231196) Complexes

Research into copper(II) picolinate complexes has evolved from fundamental synthetic and characterization studies to explorations of their potential applications. Early work focused on the synthesis and understanding the basic coordination of picolinic acid with copper(II). Over time, advancements in analytical techniques, particularly single-crystal X-ray diffraction, have allowed for detailed structural elucidation of these complexes, revealing intricate coordination networks and isomeric forms. acs.orgscispace.com The study of their magnetic properties has also been a significant area of research, with investigations into antiferromagnetic interactions within dimeric and polymeric structures. figshare.comresearchgate.net More recent research has expanded to investigate the catalytic activity of these complexes in various organic reactions and their potential in materials science. rsc.orgrsc.org The development of sophisticated spectroscopic and analytical methods continues to provide deeper insights into the electronic structure and behavior of these fascinating compounds. ionicviper.org

Structure

2D Structure

Properties

Molecular Formula |

C12H10CuN2O4 |

|---|---|

Molecular Weight |

309.76 g/mol |

IUPAC Name |

copper;pyridine-2-carboxylic acid |

InChI |

InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |

InChI Key |

HSLXSZISQMKXDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu] |

Origin of Product |

United States |

Synthesis and Formation

The synthesis of copper(II) pyridine-2-carboxylate can be achieved through several methods, primarily involving the reaction of a copper(II) salt with picolinic acid in a suitable solvent. bu.edu.eg A common laboratory preparation involves mixing an aqueous solution of a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) acetate (B1210297), with an ethanolic or aqueous solution of picolinic acid. ionicviper.orgbu.edu.eg The product, which can be anhydrous or hydrated, often precipitates from the solution and can be isolated by filtration. ionicviper.orgbu.edu.eg

For instance, reacting copper(II) acetate with a stoichiometric amount of picolinic acid in an ethanol-water solution yields copper(II) picolinate (B1231196). bu.edu.eg Another approach involves the reaction of basic copper(II) carbonate with picolinic acid. bu.edu.eg The choice of reactants and solvent system can influence the final product's purity and crystalline form. bu.edu.eg Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, have also been employed to synthesize crystalline coordination polymers of copper(II) picolinate. acs.org

Structural Characterization

Crystal Structure and Coordination Geometry

Single-crystal X-ray diffraction studies have been instrumental in determining the precise atomic arrangements in copper(II) picolinate (B1231196) complexes. These studies show that the picolinate ligand typically acts as a bidentate chelating agent, coordinating to the copper(II) ion through the pyridine (B92270) nitrogen and a carboxylate oxygen atom. ionicviper.org The resulting coordination geometry around the copper(II) center is often distorted from ideal geometries due to the Jahn-Teller effect. fiveable.me

Commonly observed geometries include distorted square pyramidal and octahedral. acs.orgtandfonline.com In some structures, the picolinate ligand can also act as a bridging ligand, connecting two copper centers and leading to the formation of dimeric, trimeric, or polymeric structures. figshare.comtandfonline.comtandfonline.com For example, in some coordination polymers, picolinate bridges connect copper ions to form one-dimensional chains or more complex three-dimensional frameworks. acs.orgfigshare.comtandfonline.com The bond lengths between the copper atom and the coordinating atoms of the picolinate ligand are also of interest, with Cu-O bond distances often being shorter than Cu-N distances in the equatorial plane of the coordination sphere. tandfonline.com

Table 1: Selected Crystallographic Data for Copper(II) Picolinate Complexes

| Compound | Crystal System | Space Group | Cu-O Bond Lengths (Å) | Cu-N Bond Lengths (Å) | Reference |

| Cu₂(L¹)₄ | Triclinic | P-1 | 1.950(2) - 1.975(1) | 1.969(3) - 1.980(3) | tandfonline.comnih.gov |

| Cu₃(L²)₆ | Triclinic | P-1 | 1.948 ± 0.004 | 1.972 ± 0.01 | tandfonline.com |

L¹ and L² represent different picolinate-based ligands.

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the electronic structure and bonding in copper(II) pyridine-2-carboxylate complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the picolinate ligand. The disappearance of the broad O-H stretching band of the carboxylic acid group and the appearance of new bands corresponding to the Cu-O bond confirm the deprotonation and coordination of the carboxylate group. nih.govresearchgate.net The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) can also provide insights into its coordination mode (monodentate, bidentate chelating, or bridging). nih.gov The presence of a band around 500 cm⁻¹ is often attributed to the Cu-N bond. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of copper(II) picolinate complexes typically show a broad, low-intensity d-d transition band in the visible region, which is characteristic of copper(II) complexes. nih.govorientjchem.org The position of this band is sensitive to the coordination geometry and the ligand field strength. In addition to the d-d transitions, more intense charge-transfer bands are often observed in the ultraviolet region. ajol.info

Advanced Spectroscopic Characterization and Electronic Structure

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Coordination Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman methods, is essential for determining how the picolinate (B1231196) ligand binds to the copper(II) ion. This is achieved by comparing the vibrational spectra of the complex with that of free picolinic acid. researchgate.netorientjchem.org Shifts in the vibrational frequencies of the carboxylate and pyridine (B92270) functional groups upon complexation serve as direct proof of coordination.

A key area of investigation in FT-IR studies is the analysis of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = νas - νs) is a crucial indicator of the carboxylate group's coordination mode. In the case of anhydrous copper(II) picolinate, the νas(COO⁻) is observed around 1624-1656 cm⁻¹ and the νs(COO⁻) is found near 1396-1397 cm⁻¹, which suggests a bridging bidentate coordination. nih.gov The disappearance of the broad O-H band, typically seen in the free carboxylic acid spectrum (around 3400–2400 cm⁻¹), confirms the deprotonation of the carboxylate group upon complexation. nih.gov

Furthermore, the coordination of the pyridine nitrogen atom to the copper center is confirmed by shifts in the pyridine ring's in-plane and out-of-plane deformation bands. nih.gov For example, strong bands related to pyridyl ring vibrations are observed around 725-727 cm⁻¹ in copper(II) picolinate complexes. nih.gov The presence of low-intensity bands in the far-infrared region (around 449-475 cm⁻¹) are assigned to the Cu-N stretching vibrations, providing further evidence of the nitrogen donor's coordination. nih.gov Raman spectroscopy offers complementary data, particularly for the vibrations of the [Cu(pic)₂] framework. researchgate.net

| Vibrational Mode | Anhydrous Copper(II) Picolinate (cm⁻¹) | Assignment |

| νas(COO⁻) | ~1624 - 1656 | Asymmetric carboxylate stretch |

| νs(COO⁻) | ~1396 - 1397 | Symmetric carboxylate stretch |

| Pyridyl ring vibrations | ~725 - 727 | Ring vibrations |

| Cu-N stretch | ~449 - 475 | Metal-nitrogen bond vibration |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy (UV-Vis) is a powerful tool for probing the electronic structure of copper(II) picolinate complexes by examining electron transitions between different energy levels.

d-d Transitions and Ligand Field Analysis

Copper(II) complexes, with their d⁹ electron configuration, exhibit electronic transitions between d-orbitals, known as d-d transitions. scribd.com These transitions typically manifest as a broad and weak absorption band in the visible portion of the spectrum. The position and shape of this band are highly dependent on the geometry and the strength of the ligand field surrounding the Cu(II) ion. mdpi.com For copper(II) picolinate, a broad d-d absorption band is typically observed in the 650-667 nm range. nih.gov In some cases, this band may appear at higher energies, for example around 15,290 cm⁻¹ (approximately 654 nm), indicating a distorted octahedral geometry. orientjchem.org The broadness of this band is often attributed to the Jahn-Teller distortion, a common feature in octahedral Cu(II) complexes that removes the degeneracy of the electronic states. researchgate.netscribd.com

Charge Transfer Transitions (Ligand-to-Metal Charge Transfer)

In addition to the weaker d-d bands, more intense absorptions, known as charge transfer (CT) bands, are present in the ultraviolet region of the spectrum. In the case of copper(II) picolinate, these are assigned as ligand-to-metal charge transfer (LMCT) transitions. nih.govnih.gov These transitions involve the movement of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. A prominent LMCT band for copper(II) picolinate complexes is often observed around 270 nm. nih.gov This transition is attributed to the promotion of an electron from the π-orbitals of the picolinate ligand to the partially filled d-orbitals of the copper(II) ion. nih.gov

| Transition Type | Wavelength Range (nm) | Assignment |

| d-d | ~650 - 667 | Transitions between d-orbitals |

| LMCT | ~270 | Ligand-to-metal charge transfer |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Electronic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for investigating paramagnetic species like Cu(II) complexes. mdpi.com The EPR spectrum yields detailed information about the electronic ground state and the local environment of the copper ion.

For a powdered sample of a copper(II) picolinate complex, the EPR spectrum typically shows an axial symmetry, which is characterized by two g-values: g∥ and g⊥. mdpi.com The condition g∥ > g⊥ > 2.0023 is indicative of a d(x²-y²) electronic ground state, which is characteristic of Cu(II) in an elongated octahedral or square-pyramidal geometry. mdpi.comlibretexts.org The hyperfine interaction between the unpaired electron and the copper nucleus (I = 3/2) leads to a splitting of the g∥ signal into four lines, which is characterized by the hyperfine coupling constant, A∥. mdpi.comethz.ch The magnitude of A∥ provides insight into the covalent character of the copper-ligand bond. ias.ac.in For instance, a copper(II) picolinate complex has been reported with g∥ = 2.232 and g⊥ values of 2.043 and 2.055, which is consistent with a square-pyramidal coordination environment. researchgate.net

| EPR Parameter | Typical Value Range | Information Provided |

| g∥ | ~2.2 - 2.3 | Electronic ground state and geometry |

| g⊥ | ~2.0 - 2.1 | Electronic ground state and geometry |

| A∥ | ~150 - 180 G | Covalency of the Cu-ligand bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic analogues or ligand characterization)

Due to the paramagnetic nature of the Cu(II) ion, which causes significant line broadening, Nuclear Magnetic Resonance (NMR) spectroscopy is not directly applicable for studying copper(II) picolinate. mdpi.com However, NMR is an invaluable method for characterizing the picolinate ligand itself and for studying its diamagnetic analogues, such as Zn(II) picolinate. orientjchem.orgajol.info

By comparing the ¹H and ¹³C NMR spectra of free picolinic acid with those of a diamagnetic complex, the coordination sites of the ligand can be inferred. nih.gov Upon complexation, the chemical shifts of the protons and carbon atoms located near the binding sites—the pyridine nitrogen and the carboxylate group—undergo noticeable changes. For example, the aromatic protons of the picolinate ligand in a zinc complex show signals in the range of 7.5-9.07 ppm. orientjchem.org These shifts, when compared to the free ligand, provide indirect but clear evidence of the coordination mode that is also present in the corresponding paramagnetic copper(II) complex. scribd.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of copper(II) picolinate (B1231196) and its derivatives. nih.govresearchgate.net DFT calculations allow for a detailed understanding of the relationship between the compound's structure and its electronic and spectroscopic behavior. researchgate.net

Geometry Optimization and Structural Prediction

DFT calculations are instrumental in predicting the optimized geometry of copper(II) picolinate complexes. For instance, in a complex of copper(II) with picolinic acid and 1,10-phenanthroline (B135089), DFT calculations using the B3LYP level of theory have been used to determine the geometric structure, which was then compared with experimental X-ray diffraction data. researchgate.net These calculations confirm a distorted octahedron geometry around the copper(II) center. researchgate.net

In more complex systems, such as those involving picolinate-functionalized copper chelates, geometry optimizations have revealed the existence of multiple low-energy conformations. For a picolinate triazacyclononane framework, DFT calculations identified two energy minima corresponding to different conformers: a distorted square-pyramidal structure and a slightly higher energy square-pyramidal structure. nih.gov The coordination environment of the copper(II) ion in these complexes is often found to be a distorted square-pyramidal geometry, intermediate between a perfect square pyramid and a trigonal bipyramid. nih.gov

The table below summarizes some key structural parameters obtained from DFT calculations for a representative copper(II) picolinate complex.

| Parameter | Value | Reference |

| Coordination Geometry | Distorted Octahedron | researchgate.net |

| Cu-N Bond Lengths (Å) | Varies depending on the specific ligand environment | researchgate.net |

| Cu-O Bond Lengths (Å) | Varies depending on the specific ligand environment | researchgate.net |

Note: Specific bond lengths are highly dependent on the full ligand set of the complex and the computational method employed.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity and electronic transitions of copper(II) picolinate complexes. A small energy gap between the HOMO and LUMO is often indicative of higher reactivity and can influence properties like nonlinear optical activity. researchgate.net For a [Cu(pic)₂(phen)]·H₂O complex, the small HOMO-LUMO gap, along with other factors, contributes to its first static hyperpolarizability. researchgate.net The character of the HOMO/LUMO transition can also be determined, with some complexes exhibiting intraligand charge transfer (ILCT) character. researchgate.net

The ground state of copper(II) in these complexes is also a key aspect of their electronic structure. In many picolinate complexes, the ground state is d(x²-y²), typical for square-pyramidal geometries, though trigonal-bipyramidal structures can lead to a d(z²) ground state. nih.gov

The following table presents representative HOMO-LUMO energy gap data for a copper(II) picolinate complex.

| Parameter | Value (eV) | Reference |

| HOMO-LUMO Energy Gap | Varies; a small gap is noted for some complexes | researchgate.net |

Note: The specific value of the HOMO-LUMO gap is dependent on the complex and the computational level of theory.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Vibrational Frequencies)

DFT calculations are also employed to predict the spectroscopic properties of copper(II) picolinate complexes, which can then be compared with experimental data.

UV-Vis Spectra: The electronic absorption spectra of copper(II) picolinate complexes typically show two main features: a strong absorption in the UV region due to π-π* transitions within the picolinate ligand, and a weaker, broad absorption in the visible region corresponding to d-d transitions of the copper(II) ion. nih.gov DFT calculations can help in assigning these electronic transitions. researchgate.net

Vibrational Frequencies: The vibrational frequencies (FT-IR and Raman) of these complexes can also be calculated using DFT. researchgate.net These theoretical predictions aid in the interpretation of experimental vibrational spectra, allowing for the assignment of specific vibrational modes to different functional groups within the molecule. The calculation of vibrational frequencies from the Hessian matrix is a common approach, with the numerical accuracy being a key consideration. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used specifically for calculating excited-state properties, such as electronic absorption spectra. researchgate.net TD-DFT calculations can provide detailed information about the energies and characters of electronic transitions. researchgate.net For instance, TD-DFT has been used to calculate the electronic absorption spectrum of copper(II) complexes, with the results often showing good agreement with experimental data. researchgate.net These calculations can confirm the nature of the observed absorption bands, such as the π-π* transitions of the picolinate fragment and the d-d transitions of the copper(II) ion. nih.gov

Molecular Dynamics Simulations (if applicable to specific research questions)

While less commonly reported for the simple copper(II) picolinate complex itself, molecular dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of more complex systems containing a copper-picolinate moiety, particularly in biological contexts. nih.gov MD simulations can provide insights into the conformational changes and flexibility of these molecules over time. nih.gov For example, MD simulations have been used to study the large-scale motions of copper-binding proteins, which could be relevant for understanding the behavior of copper picolinate in biological systems. nih.gov The development of appropriate force-field parameters is crucial for enabling accurate classical MD simulations of such copper-containing systems. nih.gov

Coordination Chemistry and Complex Stability

Ligand Binding Modes and Chelation Properties of Pyridine-2-Carboxylate

Pyridine-2-carboxylate (picolinate) typically acts as a bidentate chelating ligand, coordinating to the copper(II) center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. ionicviper.orgresearchgate.net This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of picolinate (B1231196) with metal ions.

The binding of picolinate can be influenced by the presence of other ligands in the coordination sphere. For instance, in more complex systems, such as those involving triazamacrocycle-based picolinates, the picolinate ligand may exhibit different binding modes. nih.gov In some of these structures, the picolinate can be significantly canted, leading to the dissociation of the picolinate oxygen. nih.gov The versatility of picolinate as a ligand allows for the formation of a wide range of copper(II) complexes, from simple mononuclear species to more complex polynuclear structures. rsc.orgnih.gov

Factors Influencing Coordination Number and Geometry of Copper(II) Center

The coordination number and geometry of the copper(II) center in complexes with pyridine-2-carboxylate are influenced by several key factors. The d9 electronic configuration of the copper(II) ion makes its complexes susceptible to Jahn-Teller distortion, particularly in six-coordinate, octahedral geometries. nih.govnih.gov This distortion often results in an elongation of the axial bonds, leading to a distorted octahedral geometry. nih.govorientjchem.orgsrce.hr

Copper(II) can adopt coordination numbers ranging from four to six in its complexes. researchgate.netstackexchange.com The resulting geometries can be distorted octahedral, square-pyramidal, or trigonal-bipyramidal. nih.govorientjchem.orgsrce.hrresearchgate.net The specific geometry is highly dependent on the design of the ligand. nih.govacs.org For example, the use of azamacrocycle-based picolinate chelators has been shown to favor the formation of five-coordinate, distorted trigonal-bipyramidal structures. nih.govnih.govacs.org These five-coordinate complexes have been found to be more chemically inert compared to their six-coordinate counterparts. nih.govnih.govacs.org

The nature of other ligands and any substituents on the picolinate ring also play a significant role in determining the final coordination geometry. srce.hrrsc.org The steric and electronic properties of these additional components can direct the self-assembly of the complex towards a specific geometric arrangement.

Thermodynamic Stability Constants and Speciation in Solution

The thermodynamic stability of copper(II)-picolinate complexes in solution is a critical aspect of their chemistry. The formation constant for picolinic acid with copper(II) is noted to be larger than that for pyridine-2-carboxamide (picolinamide), which is attributed to the superior chelating ability of the carboxylate group over the amide carbonyl oxygen. tandfonline.com

For more complex systems, such as a copper(II) complex with a triazamacrocycle-based picolinate ligand, a high thermodynamic stability constant (log KML) of 21.07 has been reported. nih.gov The speciation of copper(II)-picolinate complexes in solution can be intricate, with the potential for multiple conformations to exist in equilibrium. nih.gov The distribution of these species is influenced by factors such as pH and the metal-to-ligand ratio. nih.govu-szeged.hu

Table 1: Thermodynamic Stability Constants of Selected Copper(II)-Picolinate Complexes

| Complex | Log KML | Reference |

|---|---|---|

| [Cu(nompa)]+ | 21.07 | nih.gov |

Note: This table presents a selection of available data and is not exhaustive.

Kinetic Inertness and Dissociation Pathways

The kinetic inertness of copper(II)-picolinate complexes is closely linked to their coordination geometry. Six-coordinate complexes, which are subject to Jahn-Teller distortion, tend to be more kinetically labile. nih.govnih.gov This lability can lead to the dissociation of axial ligands.

The dissociation of these complexes can proceed through several pathways, including redox-mediated processes and simple ligand dissociation. nih.gov The reduction of copper(II) to copper(I) can trigger significant structural rearrangements, which may result in the dissociation of the picolinate ligand. nih.gov In contrast, five-coordinate copper(II)-picolinate complexes have demonstrated greater chemical inertness and metabolic stability. nih.govnih.govacs.org Studies on the dissociation pathways of copper complexes are crucial for understanding their behavior in various chemical and biological environments. acs.org

Influence of pH on Complex Formation and Stability

The formation and stability of copper(II)-picolinate complexes are significantly influenced by the pH of the solution. nih.govu-szeged.hu The protonation state of the picolinic acid ligand is pH-dependent, which in turn affects its ability to coordinate with the copper(II) ion.

At physiological pH, the nature of the species formed can vary depending on the specific picolinate-based ligand and the ratio of metal to ligand. nih.gov For example, with certain ligands, a highly stable tetradentate complex may be the predominant species at physiological pH, while other ligands may lead to the formation of different complexes under the same conditions. nih.gov Detailed speciation studies as a function of pH are essential for understanding the behavior of these complexes in aqueous solutions. u-szeged.hu

Redox Properties and Electrochemical Behavior

The redox properties of copper(II)-picolinate complexes are a key feature of their chemistry, with the Cu(II)/Cu(I) redox couple being of particular importance. nih.govscispace.comnih.gov The electrochemical behavior of these complexes has been investigated using techniques such as cyclic voltammetry. nih.govscispace.com

For the complex [Cu(pic)2]·2H2O, the reduction of Cu(II) to Cu(I) has been identified as a quasi-reversible one-electron process, with a redox potential of approximately -0.62 V versus the normal hydrogen electrode (NHE). scispace.com The coordination geometry of the complex has a profound impact on its electrochemical behavior. nih.govnih.govacs.org Five-coordinate complexes have been shown to be more resistant to redox-mediated structural changes compared to their six-coordinate counterparts. nih.govnih.govacs.org The presence of other ligands in the coordination sphere can also modulate the redox potentials of the copper center. nih.gov

Table 2: Electrochemical Data for Selected Copper(II)-Picolinate Complexes

| Complex | Redox Process | Potential (V vs. NHE) | Technique | Reference |

|---|---|---|---|---|

| [Cu(pic)2]·2H2O | Cu(II)/Cu(I) | ~ -0.62 | Cyclic Voltammetry | scispace.com |

| [CuCl2(py-2pz)]2 | Cu(II) → Cu(I) | -0.27 | Cyclic Voltammetry | nih.gov |

| [Cu(CF3SO3)(H2O)(py-2pz)2]CF3SO3·2H2O | Cu(II) → Cu(I) | -0.05 | Cyclic Voltammetry | nih.gov |

| Cu(I) → Cu(0) | -0.89 | Cyclic Voltammetry | nih.gov |

Note: Potentials are as reported in the literature and may have been measured against different reference electrodes; conversions to NHE are approximate where not explicitly stated. py-2pz = dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate.

Advanced Material Applications and Functional Properties

Catalysis and Reaction Mechanisms

Complexes of copper and pyridine-2-carboxylic acid, often referred to as copper picolinate (B1231196), are effective catalysts in a variety of organic transformations. The ligand, pyridine-2-carboxylate, binds to the copper(II) ion in a chelating fashion through the pyridine (B92270) nitrogen and a carboxylate oxygen atom. ionicviper.org This structure is fundamental to its catalytic activity.

Asymmetric Allylic Oxidation

Copper-catalyzed asymmetric allylic C-H oxidation is a powerful method for creating valuable chiral allylic alcohols and their derivatives from simple alkenes. nih.gov While the Kharasch-Sosnovsky reaction is a classic example of allylic oxidation, the development of chiral copper complexes has enabled enantioselective versions. unicam.it Copper(I) complexes with chiral bipyridyl ligands, structurally related to picolinates, have been shown to catalyze the asymmetric allylic oxidation of cyclic alkenes with tert-butyl peroxybenzoate, achieving high enantioselectivities (up to 91% ee). rsc.org The efficiency and stereoselectivity of these reactions are highly dependent on the structure of the ligand and the reaction conditions. rsc.org Recent advancements have introduced sterically bulky anions to further improve enantioselectivity and regioselectivity in copper-catalyzed allylic oxidations of terminal alkenes. nih.gov

Cycloalkane Oxidation

Copper(II) coordination compounds featuring pyridine-carboxylate ligands have demonstrated significant efficacy as catalysts for the mild oxidation of cycloalkanes. nih.govresearchgate.net These reactions typically use hydrogen peroxide as a green oxidant to convert cycloalkanes into the corresponding alcohols and ketones. nih.govresearchgate.net The catalytic performance, including product yield and selectivity, can be influenced by factors such as the presence of an acid promoter. researchgate.net For instance, a newly designed copper(II)-hemicryptophane complex has shown enhanced yields in cycloalkane oxidation and can discriminate between different cycloalkanes like cyclohexane (B81311) and adamantane (B196018) in competitive reactions. rsc.org

| Catalyst/Precursor | Substrate | Oxidant | Promoter | Major Products | Total Yield (%) | Reference |

| [Cu(µ-cpna)(phen)(H₂O)]n | Cyclohexane | H₂O₂ | TFA | Cyclohexanol, Cyclohexanone | 22 | researchgate.net |

| [Cu(phen)₂(H₂O)]₂[Cu₂(µ-Hdppa)₂(Hdppa)₂] | Cyclohexane | H₂O₂ | TFA | Cyclohexanol, Cyclohexanone | 26 | researchgate.net |

| Cu(II)-hemicryptophane complex | Cyclohexane | H₂O₂ | - | Cyclohexanol, Cyclohexanone | 46 | rsc.org |

Table 1. Catalytic oxidation of cycloalkanes using copper-pyridine-carboxylate-based catalysts. Data illustrates the conversion of cyclohexane to its oxidized products under various conditions.

Oxidative Coupling Reactions (e.g., 2,6-dimethylphenol)

Copper complexes are well-known catalysts for the oxidative coupling of phenols. In the case of 2,6-dimethylphenol (B121312) (DMP), this reaction can lead to two primary products: the C-O coupling product, poly(2,6-dimethyl-1,4-phenylene ether) (PPO), a high-performance engineering thermoplastic, or the C-C coupling product, 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ). The selectivity of the reaction is highly dependent on the catalyst system and reaction conditions. researchgate.netnih.gov Copper(II) complexes have been studied for their ability to catalyze the oxidation of DMP using H₂O₂ in aqueous solutions. The catalytic activity is pH-dependent, with optimal performance often observed around neutral pH. researchgate.net The reaction mechanism is thought to involve the formation of a radical species that oxidizes the phenol. researchgate.net

Exploration of Homogeneous vs. Heterogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis is crucial for catalyst design, efficiency, and recyclability. rsc.org In homogeneous catalysis, the catalyst is in the same phase as the reactants, offering high accessibility to active sites. chinesechemsoc.orgencyclopedia.pub In heterogeneous catalysis, the catalyst is in a different phase, which facilitates separation and recycling. encyclopedia.pub

Copper-pyridine-carboxylate systems can exhibit either behavior. Discrete molecular complexes typically act as homogeneous catalysts. nih.govresearchgate.net However, when these units are incorporated into solid-state structures like Metal-Organic Frameworks (MOFs), they can function as heterogeneous catalysts. rsc.org A significant challenge in using copper nanoparticle catalysts is determining whether the reaction occurs on the nanoparticle surface (heterogeneous) or is due to leached copper complexes in the solution (homogeneous). rsc.orgresearchgate.net Some advanced systems are designed to combine the benefits of both, acting as a soluble, homogeneous catalyst during the reaction for maximum efficiency, but being easily precipitated and recovered afterward like a heterogeneous catalyst. chinesechemsoc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the catalytic cycle is key to optimizing reaction outcomes. For copper-catalyzed oxidations, mechanistic studies often involve identifying the active copper species and key intermediates. In many copper-catalyzed reactions, the cycle involves changes between the Cu(I) and Cu(II) oxidation states. researchgate.net

For allylic C-H functionalization, mechanistic studies, including kinetic analysis and spectroscopy, point to the formation of copper-alkene adducts and allyl-copper intermediates. nih.govnih.gov Density Functional Theory (DFT) calculations are often employed to model the transition states and elucidate the origins of stereoselectivity in asymmetric variants. rsc.orgnih.gov These studies suggest that the coordination environment of the copper ion, dictated by the picolinate or other ancillary ligands, is critical in determining the reaction's regioselectivity and enantioselectivity. nih.govnih.gov The catalytic cycle for the oxidative dehydrogenative carboxylation of alkanes, a related transformation, has been shown to proceed via an allylic radical that reacts with a copper carboxylate complex. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyridine-2-carboxylic acid and its derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers with copper(II) ions. These materials consist of metal nodes (Cu(II)) linked by organic linkers (the picolinate ligand) to form one-, two-, or three-dimensional networks. rsc.orgrsc.orgrsc.org

The structure of the resulting framework can be tuned by modifying the reaction conditions or by introducing additional spacer ligands. For example, the reaction of copper(II) nitrate (B79036) with pyridine-2,6-dicarboxylic acid in the presence of different N-heterocyclic spacers can yield 1D, 2D, or 3D MOFs. rsc.org Similarly, copper(II) has been used with pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand to create 3D interpenetrating networks. rsc.orgresearchgate.net These materials are of great interest for their potential applications in gas storage, separation, and as sensors for hazardous nitroaromatic compounds or volatile organic compounds (VOCs). nih.govacs.org

| Ligand System | Spacer Ligand | Dimensionality | Resulting Structure | Reference |

| Pyridine-2,6-dicarboxylic acid | 4,4'-Bipyridine | 2D | Network with terminally coordinated water clusters | rsc.org |

| Pyridine-2,3-dicarboxylic acid | 1,3-bis(4-pyridyl)propane | 3D | Parallel interpenetrating (4, 4) topology layers | rsc.orgresearchgate.net |

| 5-(4-carboxyphenoxy)nicotinic acid | 1,10-phenanthroline (B135089) | 1D | Linear interdigitated coordination polymer | nih.govresearchgate.net |

Table 2. Examples of copper-based coordination polymers and MOFs constructed from pyridine-carboxylate ligands.

Design and Synthesis of Picolinate-Bridged Copper(II) Chains and Networks

The design and synthesis of picolinate-bridged copper(II) chains and networks are achieved through the reaction of copper(II) salts with picolinic acid or its derivatives. The resulting structures are highly dependent on the reaction conditions, the stoichiometry of the reactants, and the presence of other coordinating or counter-ions.

Researchers have successfully synthesized and characterized various copper(II) coordination polymers based on picolinate ligands. For instance, two copper(II) coordination polymers, Cu₂(L¹)₄ (1) and Cu₃(L²)₆ (2), were synthesized using rigid ethynylene-bridged ditopic ligands containing a picolinate subunit. researchgate.netresearchgate.net Both of these compounds form chain structures. In compound 1, the repeating unit is a doubly bridged picolinate dicopper(II) complex, while compound 2 is constructed from trimeric units where the Cu²⁺ ions are also connected by double picolinate bridges. researchgate.netresearchgate.net These studies demonstrate the ability to create intricate chain architectures by employing specifically designed picolinate-containing ligands.

The synthesis of these materials often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. This technique allows for the crystallization of extended structures that might not be accessible under ambient conditions. The choice of solvent can also play a crucial role in directing the final structure.

Anion-Directed MOF Assembly

The assembly of Metal-Organic Frameworks (MOFs) based on copper(II) picolinate complexes can be significantly influenced by the nature of the anions present during synthesis. This anion-directed assembly is a powerful tool for controlling the dimensionality and topology of the resulting coordination polymers.

A study on the synthesis of polynuclear copper(II) complexes with 2-picolinic acid demonstrated the profound effect of different anions (ClO₄⁻, BF₄⁻, and NO₃⁻) on the final structure. nih.gov The reaction of the "metalloligand" [Cu(pic)₂] with the corresponding copper(II) salts yielded three different polynuclear complexes. The perchlorate (B79767) and tetrafluoroborate (B81430) anions directed the formation of isomorphous two-dimensional (2D) grid-like nets with a "fish backbone" chain structure. nih.gov In contrast, the nitrate anion led to the formation of a one-dimensional (1D) alternating chain structure. nih.gov The differing coordination abilities of the anions and their involvement in hydrogen bonding networks were identified as the key factors responsible for these structural variations. nih.gov This highlights the principle of anion-directed synthesis as a strategy for targeted MOF assembly.

Similarly, the crystallization of copper 2-pyrazinecarboxylate coordination polymers has been shown to be directed by the incorporation of large polyoxometalate anions, resulting in different framework structures. orientjchem.org

Structural Diversity of Polymeric Copper(II) Picolinate Materials

Polymeric copper(II) picolinate materials exhibit a remarkable degree of structural diversity, ranging from simple one-dimensional chains to more complex two- and three-dimensional networks. This diversity arises from the versatile coordination modes of the picolinate ligand, the coordination preferences of the copper(II) ion, and the influence of other synthetic parameters.

Examples of this structural diversity include:

Doubly Bridged Chains: As seen in the Cu₂(L¹)₄ complex, where dicopper(II) units are linked by double picolinate bridges to form a chain. researchgate.netresearchgate.net

Trimeric Chains: In the Cu₃(L²)₆ complex, trimeric copper(II) units are bridged by picolinate ligands to create a chain structure. researchgate.netresearchgate.net

"Fish Backbone" Chains and 2D Grids: The reaction with perchlorate or tetrafluoroborate anions can produce "fish backbone" chains that are further linked into a rectangular grid-like two-dimensional net. nih.gov

Alternating Chains: The presence of nitrate anions can result in the formation of alternating chains of syn-anti carboxylate-bridged copper(II) atoms. nih.gov

The coordination geometry around the copper(II) ion in these structures is also varied, with distorted square-pyramidal and octahedral geometries being common. researchgate.netresearchgate.net For instance, in some coordination polymers, the Cu(II) ion can be hexacoordinated in a distorted octahedral structure, bonded to nitrogen and oxygen atoms from the ligands and water molecules. researchgate.net The ability to form such a wide range of structures is a key factor in the potential applications of these materials.

Gas Adsorption and Separation Properties (if applicable)

While specific data on the gas adsorption and separation properties of purely copper-picolinate MOFs are not extensively detailed in the provided search results, the broader class of copper-based MOFs is well-known for its potential in these applications. The inherent porosity and the presence of accessible metal sites in these materials make them promising candidates for the storage and separation of gases.

Copper-based MOFs, in general, are recognized for their potential in gas storage, adsorption, and photocatalysis due to their robust frameworks, high porosity, and large surface areas. researchgate.net For example, a microporous copper MOF, not based on picolinate, has demonstrated high uptake of CO₂ and C₂H₂ and excellent selectivity for separating these gases from others like CH₄ and N₂. thegoodscentscompany.com Another study on a Cu-BTC (BTC = 1,3,5-benzenetricarboxylate) MOF highlighted its high oxygen uptake capacity, suggesting its potential as an oxygen carrier. acs.org

Given that copper picolinate can form porous frameworks, it is plausible that these materials could also exhibit interesting gas adsorption and separation properties. The design of such materials would aim to create stable porous structures with specific pore sizes and chemical functionalities to selectively adsorb certain gas molecules. However, further experimental investigation is required to determine the specific capabilities of copper picolinate-based MOFs in this area.

Optical and Electronic Materials

The unique electronic structure of copper(II) picolinate complexes makes them interesting candidates for applications in optical and electronic materials.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optical switching, signal processing, and other photonic technologies. thoughtco.com Picolinic acid derivatives, including copper(II) picolinate complexes, have been investigated for their NLO properties.

A study on a newly synthesized copper(II) complex of picolinic acid and 1,10-phenanthroline, [Cu(pic)₂(phen)]·H₂O, revealed significant NLO properties. acs.org The investigation, which included both experimental and theoretical approaches, highlighted that factors such as a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a large second-order perturbation energy, an elongated π-conjugated system, and the d⁹ electron configuration of the Cu(II) ion contribute to the first static hyperpolarizability (β) of the complex. acs.org These findings suggest that copper picolinate-based materials can be designed to exhibit strong NLO responses.

The broader field of copper complexes with π-conjugated ligands has also shown promise for superior NLO properties, with some complexes exhibiting high third-order NLO susceptibility. researchgate.net

Semiconductor Characteristics

Currently, there is a lack of specific research data in the provided search results detailing the semiconductor characteristics of the simple "Copper;pyridine-2-carboxylic acid" compound in the solid state. Some studies on related copper(II) complexes have indicated a non-electrolytic nature in solution, which is different from semiconducting behavior in a solid material. researchgate.net While some copper-based MOFs are noted to have unique electronic properties, specific data on the semiconductor behavior of copper picolinate is not available. researchgate.net Therefore, the potential for copper picolinate to act as a semiconductor remains an area for future investigation.

Magnetic Properties of Coordination Polymers

Antiferromagnetic Interactions

Antiferromagnetic coupling is a common feature in coordination polymers of copper(II) picolinate. This phenomenon arises when the magnetic moments of adjacent copper(II) ions align in an antiparallel fashion, leading to a partial or complete cancellation of the net magnetic moment. The strength of this interaction is highly dependent on the geometry of the coordination environment and the nature of the bridging pathway between the copper centers.

In a study of two copper(II) coordination polymers, Cu₂(L₁)₄ (1) and Cu₃(L₂)₆ (2), where L₁ and L₂ are rigid ethynylene-bridged ditopic ligands containing a picolinate subunit, both compounds were found to exhibit antiferromagnetic interactions in the solid state. researchgate.nettandfonline.comfigshare.com The crystal structures of these compounds consist of chains where the copper(II) ions are connected by double picolinate bridges. researchgate.nettandfonline.comfigshare.com For compound 1, which has a dinuclear repeating unit, the magnetic properties were analyzed using a simple dimer model, yielding a weak antiferromagnetic exchange coupling constant (J) of -0.59 cm⁻¹. tandfonline.com Compound 2, with a trinuclear repeating unit, was analyzed using a linear symmetric trimer model, resulting in an even weaker antiferromagnetic exchange coupling constant of -0.30 cm⁻¹. tandfonline.com The temperature dependence of the product of molar magnetic susceptibility and temperature (χT) for these compounds decreases at low temperatures, which is characteristic of antiferromagnetic coupling. tandfonline.com

The following table summarizes the magnetic parameters for these two compounds:

| Compound | Repeating Unit | Magnetic Model | Exchange Coupling Constant (J) | g-factor |

| Cu₂(L₁)₄ (1) | Dinuclear | Dimer | -0.59 cm⁻¹ | 2.17 |

| Cu₃(L₂)₆ (2) | Trinuclear | Linear Trimer | -0.30 cm⁻¹ | 2.17 |

Data sourced from references researchgate.netfigshare.comtandfonline.com.

Weak antiferromagnetic interactions have also been observed in other copper(II) complexes involving pyridine-2,6-dicarboxylic acid. researchgate.net In some instances, the antiferromagnetic behavior is attributed to superexchange interactions occurring through mixed chloride and μ₄-O ion pathways or via intrachain exchange between dimeric units through double oxide ion bridges. nih.gov

Ferromagnetic Properties

While less common than antiferromagnetism, ferromagnetic interactions can also occur in copper(II) coordination polymers. Ferromagnetism arises when the magnetic moments of adjacent copper(II) ions align in a parallel fashion, leading to a strong enhancement of the net magnetic moment. The specific geometry of the bridging ligands plays a crucial role in determining whether ferromagnetic coupling will be favored.

For instance, in a one-dimensional chain-like copper(II) coordination polymer with both end-on azido (B1232118) and syn-syn carboxylato bridges, ferromagnetic coupling was observed. mdpi.com The ferromagnetic interaction was mediated by the double end-on azido bridges, with a positive exchange coupling constant (Jc) of 3.57 cm⁻¹. mdpi.com This ferromagnetic behavior is in good agreement with the structural detail that the Cu-Nazido-Cu angle is less than 108°. mdpi.com The product of the molar magnetic susceptibility and temperature (χT) for this compound increased as the temperature was lowered, reaching a maximum value before decreasing at very low temperatures due to interchain antiferromagnetic interactions. mdpi.com

In some systems containing copper trimers, weak ferromagnetic coupling has been observed between the trimer units, even when the intratrimer coupling is antiferromagnetic. aps.org This can lead to complex magnetic behavior, including metamagnetism and long-range magnetic ordering. mdpi.com The study of heterobimetallic [CuLn(HL)(μ-piv)(piv)₂] complexes has also revealed ferromagnetic coupling between the copper(II) ion and lanthanide ions. nih.gov

The following table provides an example of a ferromagnetically coupled copper(II) coordination polymer:

| Compound | Bridge Type | Cu-Nazido-Cu Angle | Exchange Coupling Constant (Jc) |

| (Cu₃(L)₂(N₃)₄(H₂O)₃)n | End-on azido and syn-syn carboxylato | 100.19(9)° | +3.57 cm⁻¹ |

Data sourced from reference mdpi.com.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Advanced Architectures

Future research will likely focus on the rational design and synthesis of sophisticated copper picolinate (B1231196) structures, moving beyond simple mononuclear complexes to more elaborate architectures. The inherent ability of picolinate ligands to chelate and bridge metal centers opens up possibilities for constructing one-dimensional (1D) chains, two-dimensional (2D) networks, and three-dimensional (3D) metal-organic frameworks (MOFs). researchgate.netsrce.hr

The development of novel synthetic strategies is crucial for controlling the dimensionality and topology of these structures. This includes the use of multifunctional pyridine-carboxylate ligands, which can introduce additional coordination sites and functionalities. researchgate.net For instance, the reaction of copper(II) with a multifunctional ligand like 5-(4-carboxy-2-nitrophenoxy)pyridine-2-carboxylic acid in the presence of 1,10-phenanthroline (B135089) has been shown to produce a 1D coordination polymer. researchgate.net Supramolecular design principles, which are well-established for carboxylic acids, can be further exploited to guide the assembly of these complex architectures through hydrogen bonding and other non-covalent interactions. rsc.org

Future synthetic approaches may include:

Solvothermal and Hydrothermal Methods: These techniques can promote the formation of crystalline, high-dimensionality structures that are not accessible at room temperature.

Mechanochemical Synthesis: This solvent-free approach offers a green and efficient route to novel complexes, although it may require advanced characterization techniques to elucidate the resulting structures.

Sonochemical Synthesis: The use of ultrasound can lead to the formation of nanostructured materials with unique properties.

A summary of synthetic approaches for advanced copper picolinate architectures is presented in Table 1.

| Synthetic Method | Description | Potential Architectures | Key Advantages |

| Solvothermal/Hydrothermal | Reactions in a sealed vessel at elevated temperatures and pressures. | 1D, 2D, and 3D MOFs | High crystallinity, access to thermodynamically stable phases. |

| Mechanochemical | Grinding solid reactants together, often with a small amount of liquid. | Coordination polymers, novel polymorphs | Environmentally friendly, rapid, can produce unique structures. |

| Sonochemical | Application of ultrasonic waves to the reaction mixture. | Nanoparticles, nanorods, nanosheets | Enhanced reaction rates, formation of nanostructured materials. |

| Supramolecular Assembly | Utilizing non-covalent interactions like hydrogen bonding to guide self-assembly. | Macrocycles, catenanes, rotaxanes, complex networks | High degree of control over the final architecture. |

In-depth Mechanistic Studies of Catalytic Processes

While copper picolinate complexes have shown promise as catalysts, a deep understanding of the reaction mechanisms is often lacking. Future research must prioritize in-depth mechanistic studies to optimize catalytic performance and design more efficient catalysts. For example, copper(II) coordination compounds have demonstrated catalytic activity in the oxidation of cycloalkanes. researchgate.net A thorough investigation into the reaction kinetics, intermediates, and the role of the copper center's oxidation state during the catalytic cycle is essential.

Advanced mechanistic studies could involve a combination of experimental and computational approaches:

Kinetic Studies: To determine reaction orders, activation parameters, and rate-determining steps.

Spectroscopic Monitoring: Utilizing techniques like in-situ UV-Vis, Raman, and X-ray Absorption Spectroscopy (XAS) to identify and characterize reaction intermediates. nih.gov

Isotope Labeling Studies: To trace the pathways of atoms and functional groups throughout the reaction.

Density Functional Theory (DFT) Calculations: To model reaction pathways, calculate transition state energies, and provide insights into the electronic structure of intermediates.

A particularly interesting area for future mechanistic investigation is in the context of dual-catalytic systems, where the copper complex works in concert with another catalyst, such as a photoredox catalyst. acs.org Understanding the electron transfer processes and the interplay between the different catalytic cycles in such systems could lead to the discovery of novel and highly selective transformations.

Exploration of New Applications in Materials Science

The unique structural and electronic properties of copper picolinate complexes make them attractive candidates for a range of applications in materials science, particularly in the areas of sensing and energy.

Sensing: The development of copper-based MOFs has opened new avenues for chemical sensing. nih.gov These porous materials can be designed to selectively adsorb specific molecules, leading to a detectable change in their physical properties, such as luminescence or color. For instance, a copper(I)-based MOF has been reported as a visual and luminescent sensor for small polar aliphatic volatile organic compounds (VOCs). figshare.com Future research could focus on designing copper picolinate-based MOFs with tailored pore sizes and chemical functionalities for the highly sensitive and selective detection of environmental pollutants, industrial chemicals, and biomarkers. nih.gov

Energy Storage and Conversion: Copper compounds are being explored for their potential in energy storage and conversion devices. For example, ternary copper tin sulfides have been investigated as anode materials for lithium-ion batteries due to their high theoretical capacities. researchgate.net The rich redox chemistry of copper picolinate complexes suggests they could be promising materials for next-generation batteries and supercapacitors. Research in this area would involve the synthesis of nanostructured copper picolinate materials with high surface areas and the evaluation of their electrochemical performance, including their charge/discharge characteristics, cycling stability, and rate capability. mdpi.com

Potential materials science applications for copper picolinate are summarized in Table 2.

| Application Area | Material Type | Principle of Operation | Potential Advantages |

| Chemical Sensing | Metal-Organic Frameworks (MOFs) | Adsorption of analytes leading to changes in luminescence, color, or conductivity. | High sensitivity, selectivity, potential for visual detection. |

| Energy Storage | Nanostructured coordination polymers | Reversible redox reactions of the copper centers for charge storage in batteries or supercapacitors. | High theoretical capacity, tunable electrochemical properties. |

| Nonlinear Optics | Crystalline complexes | Specific molecular arrangements leading to a large second-order nonlinear optical response. | Potential for use in optical devices. |

| Gas Storage | Porous MOFs | Adsorption of gases like hydrogen or carbon dioxide within the pores of the material. | High storage capacity, potential for selective gas separation. |

Advanced Characterization Techniques for Dynamic Processes

To fully understand and harness the potential of copper picolinate complexes, it is essential to move beyond static characterization methods and employ advanced techniques that can probe their dynamic behavior. Many of the promising applications of these materials rely on dynamic processes such as conformational changes, guest binding and release, and redox cycling. nih.govrsc.org

Future research will benefit from the application of a suite of advanced characterization techniques:

Variable-Temperature and High-Pressure Crystallography: To study structural changes and phase transitions in response to external stimuli.

In-Situ Spectroscopy: Techniques such as in-situ Raman, infrared (IR), and X-ray absorption spectroscopy (XAS) can provide real-time information about the molecular and electronic structure of the complex during a chemical reaction or physical process. nih.govyoutube.com This is particularly valuable for elucidating catalytic mechanisms and understanding the operation of sensors.

Time-Resolved Spectroscopy: Pump-probe techniques can be used to study the dynamics of excited states and short-lived intermediates, which is crucial for understanding photochemical and photophysical processes.

Scanning Probe Microscopy (SPM): Techniques like Scanning Tunneling Microscopy (STM) can provide atomic-scale insights into the structure of self-assembled monolayers of copper picolinate on surfaces. rsc.org

By combining these advanced characterization techniques with sophisticated synthetic design and in-depth mechanistic studies, the full potential of copper;pyridine-2-carboxylic acid complexes can be unlocked, paving the way for the development of new functional materials with tailored properties.

Q & A

[Basic] What are the standard synthetic routes for copper-pyridine-2-carboxylic acid complexes, and how do reaction conditions influence product formation?

Methodological Answer:

Copper-pyridine-2-carboxylic acid complexes are synthesized via:

- Hydrothermal Synthesis : Reacting Cu²⁺ salts with pyridine-2-carboxylic acid under hydrothermal conditions (120°C, 24 hours) forms complexes with square-planar geometry. Ligand decomposition during synthesis (e.g., oxidation of 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene) can yield pyridine-2-carboxylic acid in situ .

- Oxidative Reactions : Oxidation of 2-methylpyridine using potassium tert-amylate in HMPA/DMPU-THF at 60°C under 10 bar air achieves 70% yield of pyridine-2-carboxylic acid .

Key Factors : Temperature, oxidant strength, and pH dictate coordination mode (monodentate vs. bidentate) and structural topology (e.g., 3D frameworks via hydrogen bonding) .

[Advanced] How can density functional theory (DFT) optimize the structural and electronic properties of copper-pyridine-2-carboxylic acid complexes?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G** level) with implicit solvation models (COSMO) predict adsorption behavior and vibrational spectra. For example:

- Pyridine-2-carboxylic acid adsorbs on ceria via outer-sphere coordination, with contributions from pyridyl nitrogen and carboxylate groups. DFT simulations align with experimental IR shifts (Δν ≈ 30 cm⁻¹ for carboxylate stretching) .

- Spatial proximity of protonated pyridyl N and deprotonated carboxylate in picolinic acid enhances adsorption energy (−ΔG ≈ 25 kJ/mol) compared to isomers .

[Basic] What spectroscopic techniques are most effective for characterizing copper-pyridine-2-carboxylic acid complexes?

Methodological Answer:

[Advanced] What methodologies resolve contradictions in spectral data when analyzing copper-pyridine-2-carboxylic acid complexes?

Methodological Answer:

- Combined Spectroscopic-Computational Analysis : Discrepancies in carboxylate vibrational modes (e.g., splitting due to hydrogen bonding) are resolved by comparing experimental IR with DFT-simulated spectra .

- EPR and Magnetic Susceptibility : Confirm Cu²⁺ oxidation state (d⁹, S = ½) and distinguish square-planar vs. octahedral geometries. For example, μeff ≈ 1.73 BM indicates mononuclear Cu²⁺ .

[Advanced] How do copper-pyridine-2-carboxylic acid complexes interact with biological macromolecules like DNA?

Methodological Answer:

- UV-vis Titration : Hypochromicity (~23% at 260 nm) and binding constant (Kb ≈ 1.5 × 10⁴ M⁻¹) suggest intercalation or groove binding .

- Viscosity Assays : 15% increase in DNA viscosity confirms partial intercalation .

- Bioactivity Screening : Antiproliferative assays (e.g., MTT on MCF-7 cells) show IC₅₀ values >50 μM, influenced by ligand hydrophobicity .

[Basic] What are the key factors influencing the adsorption strength of pyridine-2-carboxylic acid on metal oxides?

Methodological Answer:

- pH-Dependent Speciation : At pH 5.5, zwitterionic pyridine-2-carboxylic acid (pKa1 ≈ 1.3, pKa2 ≈ 4.8) maximizes adsorption on ceria (Langmuir constant K = 2.3 × 10³ M⁻¹) .

- Functional Group Proximity : Adjacent pyridyl N and carboxylate enhance adsorption energy (−ΔG ≈ 25 kJ/mol) compared to nicotinic acid (−ΔG ≈ 18 kJ/mol) .

[Advanced] What catalytic roles do copper-pyridine-2-carboxylic acid systems play in oxidation reactions?

Methodological Answer:

- H₂O₂ Activation : In situ-generated Cu-picolinate complexes catalyze alcohol oxidation with TON >500 and H₂O₂ efficiency of 1–1.5 equivalents .

- Mechanistic Probes : NMR tracking reveals ligand decomposition to pyridine-2-carboxylic acid precedes catalytic cycles. Lag phases (~20 min) correlate with active species formation .

[Basic] How to assess the thermal stability of copper-pyridine-2-carboxylic acid complexes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.